N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of thiophene derivatives with thiazole precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide share a similar thiazole ring structure and exhibit comparable biological activities.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxamide, also show similar chemical reactivity and applications.
Uniqueness
N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of its thiazole, thiophene, and dioxine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to simpler thiazole or thiophene derivatives .
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-11(9-6-16-3-4-17-9)14-12-13-8(7-19-12)10-2-1-5-18-10/h1-2,5-7H,3-4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXSXHFCXQDACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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